molecular formula C13H18O2 B12578707 4-(4-Ethoxyphenyl)-2-methylbutanal CAS No. 203640-38-4

4-(4-Ethoxyphenyl)-2-methylbutanal

Katalognummer: B12578707
CAS-Nummer: 203640-38-4
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: SANFDYKKEKXTTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethoxyphenyl)-2-methylbutanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanal chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-2-methylbutanal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-ethoxybenzene with 2-methylbutanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethoxyphenyl)-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(4-Ethoxyphenyl)-2-methylbutanoic acid.

    Reduction: 4-(4-Ethoxyphenyl)-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethoxyphenyl)-2-methylbutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Ethoxyphenyl)-2-methylbutanal involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy group and phenyl ring may also contribute to its overall activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methoxyphenyl)-2-methylbutanal: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Hydroxyphenyl)-2-methylbutanal: Contains a hydroxy group instead of an ethoxy group.

    4-(4-Chlorophenyl)-2-methylbutanal: Contains a chloro group instead of an ethoxy group.

Uniqueness

4-(4-Ethoxyphenyl)-2-methylbutanal is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

203640-38-4

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

4-(4-ethoxyphenyl)-2-methylbutanal

InChI

InChI=1S/C13H18O2/c1-3-15-13-8-6-12(7-9-13)5-4-11(2)10-14/h6-11H,3-5H2,1-2H3

InChI-Schlüssel

SANFDYKKEKXTTR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)CCC(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.